Melting Point Comparison: Potassium 2,2,3,3-Tetrafluoropropionate vs. Potassium Trifluoroacetate and Potassium Pentafluoropropionate
Potassium 2,2,3,3-tetrafluoropropionate exhibits a significantly lower melting point (67-69°C) compared to the widely used trifluoromethylating agent potassium trifluoroacetate (210-215°C) and the perfluorinated analog potassium pentafluoropropionate (expected >200°C based on structural trends) [1]. This lower melting point can facilitate processing, dissolution, or melt-phase reactions under milder thermal conditions, potentially reducing energy input and decomposition risk.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 67-69°C |
| Comparator Or Baseline | Potassium trifluoroacetate: 210-215°C; Potassium pentafluoropropionate: structurally analogous perfluorinated carboxylate salts typically melt >200°C |
| Quantified Difference | Approximately 140°C lower than potassium trifluoroacetate |
| Conditions | Literature values; vendor specifications |
Why This Matters
This thermal property difference may enable unique synthetic applications requiring lower-temperature processing or may simplify purification workflows compared to higher-melting alternatives.
- [1] ChemicalBook. (2026). 三氟乙酸钾 (Potassium trifluoroacetate). Retrieved from https://www.chemicalbook.cn View Source
